clavirolide C

Description

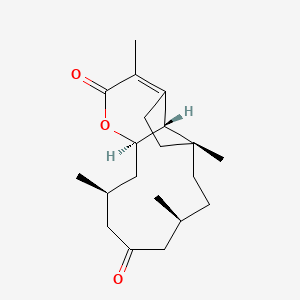

Structure

3D Structure

Properties

Molecular Formula |

C20H30O3 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(1R,3S,7S,10R,17S)-3,7,10,14-tetramethyl-16-oxatricyclo[8.6.1.013,17]heptadec-13-ene-5,15-dione |

InChI |

InChI=1S/C20H30O3/c1-12-5-7-20(4)8-6-16-14(3)19(22)23-17(18(16)20)11-13(2)10-15(21)9-12/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,17+,18-,20+/m0/s1 |

InChI Key |

YPAYJFSZNKIHQZ-FPRUZAOXSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CCC3=C(C(=O)O[C@@H]([C@H]32)C[C@@H](CC(=O)C1)C)C)C |

Canonical SMILES |

CC1CCC2(CCC3=C(C(=O)OC(C32)CC(CC(=O)C1)C)C)C |

Synonyms |

clavirolide C |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Clavirolide C

Isolation Procedures from Natural Sources

Clavirolide C is a natural product isolated from the soft coral Clavularia viridis. nih.govresearchgate.netmedchemexpress.com This soft coral, found in locations such as the Xisha Islands in the South China Sea, is the primary known source of this compound. researchgate.net The isolation process is a meticulous procedure that begins with the collection and subsequent extraction of the coral material.

The general methodology involves the following steps:

Extraction: The collected specimens of Clavularia viridis are dried and then extracted with a solvent mixture, typically methanol-chloroform. acs.org

Solvent Partitioning: The resulting extract is then subjected to solvent partitioning, for example, between ethyl acetate (B1210297) (EtOAc) and water, to separate compounds based on their polarity. acs.org

Chromatography: The EtOAc-soluble fraction, which contains the diterpenoids, is then repeatedly chromatographed over silica (B1680970) gel columns. acs.org This step is crucial for separating the complex mixture of compounds present in the extract.

Final Purification: High-performance liquid chromatography (HPLC) is often employed for the final purification of this compound, yielding the pure compound. vulcanchem.com

Modern approaches have also incorporated advanced techniques like LC-MS/MS-based molecular networking to guide the targeted isolation of dolabellane diterpenoids, including this compound, from Clavularia viridis. vulcanchem.comresearchgate.net

Spectroscopic Characterization Methodologies

Once isolated, a suite of sophisticated spectroscopic techniques is utilized to elucidate the precise molecular structure and stereochemistry of this compound.

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals that are indicative of its dolabellane skeleton. acs.orgresearchgate.net Key signals include those for vinyl protons, protons adjacent to oxygen atoms, and methyl groups. acs.org For instance, a key signal observed for a vinyl proton appears as a singlet at 5.94 ppm. acs.org The coupling constants (J values) between adjacent protons, observed in the ¹H NMR spectrum, are instrumental in determining the relative stereochemistry of the molecule. acs.org

Table 1: Selected ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | Data not available | - | - |

| H-5 | 5.94 | s | - |

| H-10 | 4.17 | t | 10.8 |

| H-15 | 0.87 | s | - |

| H-16 | 0.95 | d | 7.3 |

Source: J. Nat. Prod. 1991, 54, 380-385. acs.org Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows 20 distinct carbon signals, consistent with its diterpenoid nature. acs.org These signals correspond to the different types of carbon atoms present, including carbonyls, olefinic carbons, and aliphatic carbons. The chemical shifts of these carbons provide valuable clues about their functionalization and position within the molecular structure. For example, the presence of signals in the downfield region is indicative of carbonyl and olefinic carbons. scielo.br

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| 1 | 47.9 |

| 2 | 30.6 |

| 3 | 42.1 |

| 4 | 141.6 |

| 5 | 126.8 |

| 6 | 28.1 |

| 7 | 40.5 |

| 8 | 24.3 |

| 9 | 43.1 |

| 10 | 83.1 |

| 11 | 51.5 |

| 12 | 34.7 |

| 13 | 175.4 |

| 14 | 36.8 |

| 15 | 17.1 |

| 16 | 14.8 |

| 17 | 21.9 |

| 18 | 31.5 |

| 19 | 22.1 |

| 20 | 170.0 |

Source: J. Nat. Prod. 1991, 54, 380-385. acs.org

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure of this compound by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to trace out the spin systems within the molecule. vulcanchem.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons. vulcanchem.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is essential for connecting the different spin systems and piecing together the carbon skeleton. vulcanchem.comresearchgate.net For instance, HMBC correlations can link a methyl group to adjacent quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule by identifying protons that are close to each other in space, irrespective of their bonding connectivity. These through-space correlations provide critical information for establishing the relative configuration of stereocenters.

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its molecular formula. acs.orgvulcanchem.comnih.gov For this compound, HRMS analysis provides a highly accurate mass measurement, confirming its elemental composition. acs.org For example, a molecular ion peak observed in the HRMS spectrum at m/z 316.2036 corresponds to the molecular formula C₂₀H₂₈O₃. acs.org This information is fundamental and serves as a starting point for the detailed structural elucidation by NMR spectroscopy.

¹³C NMR Spectroscopic Analysis

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is a premier technique for determining the precise three-dimensional structure of a molecule in its crystalline state, providing unequivocal evidence of both relative and absolute stereochemistry. wikipedia.orglibretexts.org While a single-crystal X-ray analysis of the final this compound natural product was not the initial method of structural determination, the technique was indispensable in unequivocally confirming its assigned stereochemistry through total synthesis. nih.govnih.gov

The initial stereochemical assignments for this compound were inferred by comparing its spectral data with those of other dolabellane diterpenes. nih.gov Definitive proof was later established through an enantioselective total synthesis. In this synthetic pathway, the three-dimensional structures of key advanced intermediates were rigorously established using single-crystal X-ray diffraction. nih.gov For instance, the crystal structure of the synthetic intermediate, ketone 17, was solved, which locked in the crucial stereochemistry at multiple centers, including the critical all-carbon quaternary center at C1. nih.gov This stereochemical information was then carried through the final steps of the synthesis, ultimately leading to (-)-clavirolide C and confirming the structure of the natural product. nih.gov

This approach of securing the stereochemistry of complex synthetic intermediates is a powerful strategy in modern natural product synthesis. The crystallographic data for these intermediates provide anchor points of known configuration, ensuring the stereochemical integrity of the final target molecule. The use of X-ray diffraction is a standard and reliable method for the absolute configuration assignment of dolabellane diterpenes. acs.orgfrontiersin.org For many recently discovered clavirolides, single-crystal X-ray diffraction has been the definitive method for assigning all stereogenic centers, often reported with a Flack parameter to validate the absolute configuration assignment. acs.orgsemanticscholar.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₅H₄₂O₅Si |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Significance | Confirmed the relative and absolute stereochemistry at C1, C4, C8, C10, C11, and C18, which was essential for verifying the stereochemical course of the synthesis and confirming the structure of this compound. nih.gov |

Electronic Circular Dichroism (ECD) for Configurational Assignment

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. genesilico.pl This method is exceptionally valuable for assigning the absolute configuration of complex natural products, particularly when suitable single crystals for X-ray analysis are not available. vulcanchem.com The assignment is achieved by comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations for all possible enantiomers of the proposed structure. acs.org

In the study of dolabellane diterpenes, this technique is frequently employed. For instance, the absolute configuration of clavirolide L, a structurally similar analogue to this compound, was unambiguously determined using this method. acs.orgsemanticscholar.org Researchers first recorded the experimental ECD spectrum of the natural clavirolide L. Concurrently, they used Time-Dependent Density Functional Theory (TDDFT) to calculate the theoretical ECD spectra for the possible stereoisomers. The absolute configuration of the natural product was then assigned by finding an exact match between the experimental spectrum and one of the calculated spectra, paying close attention to the sign and wavelength of the Cotton effects. acs.orgsemanticscholar.org

This powerful combination of experimental and computational analysis provides a high degree of confidence in assigning the absolute stereochemistry of a chiral molecule. The characteristic positive and negative peaks (Cotton effects) in the ECD spectrum serve as a unique fingerprint for a specific 3D arrangement of the molecule's chromophores.

| Source | Cotton Effect (Wavelength λ [nm]) | Sign (Δε) |

|---|---|---|

| Experimental Spectrum | ~210 nm | Negative |

| ~245 nm | Positive | |

| Calculated Spectrum (Isomer 1) | ~212 nm | Negative |

| ~247 nm | Positive | |

| Calculated Spectrum (Isomer 2 - Enantiomer) | ~212 nm | Positive |

| ~247 nm | Negative | |

| Conclusion | The experimental spectrum matches the calculated spectrum for Isomer 1, allowing for the assignment of its absolute configuration. acs.orgsemanticscholar.org |

Biosynthetic Postulations and Enzymatic Considerations

Proposed Biogenetic Relationships within Dolabellane Diterpenoids

Clavirolide C belongs to the dolabellane class of diterpenoids, a group of natural products characterized by a 5/11-fused bicyclic carbon skeleton. nih.gov These compounds are found in various marine organisms, including the soft coral Clavularia viridis, from which this compound was isolated. nih.govacs.orgnih.govnih.gov

Researchers have proposed a biogenetic pathway that links the various dolabellane diterpenoids isolated from Clavularia viridis. acs.orgresearchgate.net This proposed pathway suggests that these compounds arise from a common dolabellane precursor through a series of oxidative modifications. For instance, a study on dolabellane diterpenoids from C. viridis proposed a biogenetic relationship among twelve new and three known dolabellanes. nih.govacs.org The structural similarities among these compounds, including this compound and the known analogue clavirolide G, point to a shared biosynthetic origin. acs.orgresearchgate.net The variations in oxidation patterns at different carbon positions on the dolabellane skeleton suggest the action of specific enzymes that modify a common intermediate. acs.org For example, clavirolide M, another dolabellane from the same organism, is structurally similar to this compound, with the main difference being a hydroxylation at the C-11 position. acs.org This highlights how specific enzymatic reactions can create a diverse array of related compounds from a single precursor.

The proposed biogenetic relationships are often based on the co-occurrence of these compounds in the same organism and their structural similarities. The hypothetical precursor for many of these dolabellanes is believed to undergo various enzymatic transformations such as hydroxylations, acylations, and epoxidations to yield the observed diversity of structures, including this compound. acs.orgacs.org

Table 1: Selected Dolabellane Diterpenoids from Clavularia viridis and their Relationship to this compound

| Compound Name | Molecular Formula | Structural Difference from this compound | Reference |

|---|---|---|---|

| This compound | C20H30O3 | - | knapsackfamily.com |

| Clavirolide G | C20H30O3 | Positional isomer | researchgate.net |

| Clavirolide M | C20H30O4 | Hydroxylation at C-11 | acs.org |

| Clavurol E | C20H32O | Double bond migration and different oxidation pattern | researchgate.net |

| Clavuperoxylide A | C20H32O3 | Contains a peroxyl group | acs.orgresearchgate.net |

| Clavufuranolide A | C20H30O4 | Contains a tetrahydrofuran (B95107) ring | acs.orgresearchgate.net |

General Diterpene Biosynthetic Pathways and Precursors

The biosynthesis of all diterpenoids, including the dolabellanes, begins with a universal C20 precursor: geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.orgfrontiersin.orgnih.govfrontiersin.org GGPP is assembled from five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.govfrontiersin.org These basic building blocks are themselves produced through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. nih.gov

The key step in diterpene biosynthesis is the cyclization of the linear GGPP molecule, a reaction catalyzed by a class of enzymes known as diterpene synthases (diTPSs). biorxiv.orgnih.gov These enzymes are responsible for generating the vast structural diversity of diterpene skeletons. biorxiv.org The cyclization process typically initiates with the cleavage of the diphosphate group from GGPP, creating a highly reactive carbocation. nih.govfrontiersin.org This carbocation then undergoes a cascade of cyclization and rearrangement reactions to form the characteristic ring systems of different diterpene families. frontiersin.orgnih.gov

For dolabellane diterpenes, the biosynthesis involves the formation of a bicyclic [9.3.0] fused ring system through a specific ring formation between positions 1,11 and 10,14 of the geranylgeranyl chain. redalyc.org The enzymes that catalyze these specific cyclizations are crucial in directing the biosynthesis towards the dolabellane scaffold. While the specific diterpene synthase for this compound has not been definitively identified, related research has identified diterpene synthases capable of producing dolabellane-type structures. frontiersin.orgnih.gov For example, a mutant of the CotB2 diterpene synthase was shown to produce a dolabellatriene, demonstrating the feasibility of generating the core dolabellane structure enzymatically. nih.govfrontiersin.org

Table 2: Key Precursors and Enzymes in General Diterpene Biosynthesis

| Component | Description | Role in Biosynthesis |

|---|---|---|

| Isopentenyl diphosphate (IPP) | A five-carbon isoprenoid unit | Universal building block for terpenes |

| Dimethylallyl diphosphate (DMAPP) | An isomer of IPP | Universal building block for terpenes |

| Geranylgeranyl diphosphate (GGPP) | A twenty-carbon acyclic diphosphate | The universal precursor for all diterpenoids biorxiv.orgfrontiersin.org |

| Diterpene Synthases (diTPSs) | A class of enzymes | Catalyze the cyclization of GGPP into various diterpene skeletons biorxiv.orgnih.gov |

Enzymatic Transformations in Related Natural Product Biosynthesis

Following the initial cyclization of GGPP to form the basic carbon skeleton, a suite of tailoring enzymes introduces further structural diversity. These enzymatic transformations are critical for the bioactivity of the final natural products. nih.gov The most prominent of these tailoring enzymes are the cytochrome P450 monooxygenases (P450s). biorxiv.orgnih.govoup.com

P450s are a large and versatile family of enzymes that typically catalyze oxidation reactions, such as the introduction of hydroxyl groups (hydroxylation) into the diterpene scaffold. nih.govoup.com These hydroxylated intermediates can then be further modified by other enzymes like transferases (which add acyl or glycosyl groups) or oxidoreductases. nih.gov This modular nature of diterpene biosynthesis, combining the action of diTPSs and P450s, allows for the generation of a vast array of compounds from a limited set of core skeletons. nih.govresearchgate.net

In the context of dolabellanes, the various oxidized forms found in nature, such as epoxides, alcohols, and ketones, are presumed to be the result of P450 activity. nih.govfrontiersin.org For instance, the transformation of an olefinic bond in a dolabellatriene to a hydroxyl group or an epoxide has been explored using both chemical and enzymatic methods, highlighting the potential for P450s to perform such modifications. nih.govfrontiersin.org The structural diversity seen in the clavirolides and other co-isolated dolabellanes from Clavularia viridis strongly suggests the involvement of a series of specific P450 enzymes that precisely modify the dolabellane core. nih.govacs.orgresearchgate.net The discovery and characterization of these enzymes could pave the way for the sustainable production of these complex molecules through metabolic engineering and synthetic biology approaches. frontiersin.org

Total Chemical Synthesis of Clavirolide C: Strategies and Methodologies

Retrosynthetic Analyses and Key Disconnections

A retrosynthetic analysis, a process of conceptually deconstructing a target molecule to identify potential starting materials and synthetic pathways, is fundamental to planning a total synthesis. For clavirolide C, the analysis focuses on strategically disconnecting the complex polycyclic system into more manageable fragments, paying close attention to the most formidable structural elements. nih.gov

A plausible retrosynthesis envisions three key stereoselective conjugate additions to control the stereochemistry at positions C8, C4, and the crucial all-carbon quaternary center at C1. nih.gov This approach breaks the molecule down into simpler precursors, with key bond formations planned via powerful and selective chemical reactions. nih.gov

The trans-bicyclo[9.3.0]tetradecane nucleus is the characteristic skeleton of this compound and other dolabellane diterpenoids. nih.govacs.org Synthetic strategies must address the stereocontrolled formation of this fused ring system. A primary disconnection strategy involves breaking the eleven-membered ring, typically via a ring-closing metathesis (RCM) reaction. nih.gov This simplifies the target to a functionalized cyclopentane (B165970) derivative containing a long side chain poised for cyclization. The trans-fusion of the bicyclic nucleus is a critical stereochemical detail that must be established during the synthetic sequence, often controlled relative to the stereocenters established on the five-membered ring. acs.org

The construction of medium-sized rings, such as the eleven-membered carbocycle in this compound, is a well-known challenge in organic synthesis due to unfavorable enthalpic and entropic factors. acs.orgnih.gov The most prominent and successful strategy employed in the synthesis of this compound is a late-stage ring-closing metathesis (RCM). nih.govacs.org This reaction utilizes a ruthenium-based catalyst to form the large ring from a diene precursor. nih.govorganic-chemistry.org The choice of catalyst can be critical; for instance, while a second-generation Grubbs catalyst proved reluctant to close the diene precursor to this compound, a phosphine-free, thermally robust Ru-based catalyst developed by Hoveyda's group was effective. acs.orgorganic-chemistry.org This highlights the necessity of matching the catalyst to the specific, often strained, substrate. acs.orgresearchgate.net

The creation of all-carbon quaternary stereocenters, particularly in a stereocontrolled manner, is one of the most difficult challenges in chemical synthesis. nih.govrsc.org In this compound, this center is located at C1, the fusion point of the five- and eleven-membered rings. nih.govacs.org The key retrosynthetic disconnection for this feature is the bond between C1 and the C15 methyl group. This bond is envisioned to be formed via a copper-catalyzed asymmetric conjugate addition (ACA) of a methyl group to a β-substituted cyclopentenone precursor. nih.govorganic-chemistry.org This specific transformation is particularly demanding, as β-substituted cyclopentenones are recognized as a difficult class of substrates for catalytic ACA reactions. nih.govtandfonline.com The successful development of an effective protocol for this step was a crucial element for the completion of the enantioselective synthesis. acs.org

Approaches to the Strained Eleven-Membered Carbocycle

Enantioselective Total Synthesis Approaches

The first enantioselective total synthesis of this compound was a landmark achievement that confirmed the absolute stereochemistry of the natural product. nih.govnih.gov This synthesis established a viable pathway to this complex molecule and showcased the power of modern catalytic methods. acs.org

Copper-catalyzed asymmetric conjugate addition (ACA) is a cornerstone of the enantioselective synthesis of this compound, used to create multiple stereocenters with high fidelity. nih.govacs.org The synthesis employs chiral amino acid-based ligands to direct the stereochemical outcome of these additions. nih.govnih.gov Two particularly noteworthy applications of ACA are the establishment of the C8 stereocenter and the formidable C1 all-carbon quaternary stereocenter. nih.gov

The formation of the quaternary center at C1 required the development of a specific protocol for the ACA of an alkylaluminum reagent to a β-substituted cyclopentenone. nih.govacs.org This reaction, which had been a significant unsolved problem, was achieved using a modified silver-based catalyst in conjunction with trimethylaluminum (B3029685) (Me₃Al), affording the desired product with high enantioselectivity. organic-chemistry.org Another key ACA step involved the reaction of dimethylzinc (B1204448) (Me₂Zn) with an unsaturated lactone in the presence of a copper catalyst and a chiral amino acid-based ligand to set the stereochemistry for what would become the side chain. nih.govorganic-chemistry.orgacs.org

The table below summarizes the key ACA reactions utilized in the pioneering total synthesis of this compound.

| Reaction Step | Substrate | Reagent | Catalyst System | Key Bond Formed | Stereocenter Established | Reported Outcome |

| Quaternary Center Formation | β-substituted cyclopentenone | Me₃Al | Modified Ag-based catalyst / Chiral NHC-Cu complex nih.govorganic-chemistry.org | C1-C15 | C1 (quaternary) | 84% ee organic-chemistry.org |

| Side Chain Construction | α,β-unsaturated lactone | Me₂Zn | (CuOTf)₂∙toluene / Chiral amino acid-based ligand nih.gov | C8-C17 | C8 (tertiary) | >99:<1 er nih.gov |

| Final Conjugate Addition | Enone on pre-formed bicyclic system | Me₂Zn/MeMgCl | Cu-catalyst | C4-C16 | C4 (tertiary) | 9:1 dr organic-chemistry.org |

ee = enantiomeric excess; er = enantiomeric ratio; dr = diastereomeric ratio; NHC = N-heterocyclic carbene.

These catalytic enantioselective methods for constructing both tertiary and quaternary centers were pivotal to the success of the synthesis, making advanced, chiral intermediates more accessible from simple prochiral precursors. organic-chemistry.org

Pioneering Synthetic Routes

Copper-Catalyzed Asymmetric Conjugate Addition (ACA) Reactions

Chiral Amino Acid-Based Ligands in ACA

A key strategy in the synthesis of this compound involved the use of copper-catalyzed asymmetric conjugate addition (ACA) reactions employing chiral amino acid-based ligands. nih.govnih.govresearcher.life These ligands are instrumental in controlling the stereochemistry during the formation of crucial carbon-carbon bonds. Specifically, a chiral amino acid-based phosphine (B1218219) ligand was utilized in one of the two pivotal enantioselective conjugate addition steps. acs.org This approach is part of a broader methodology that has proven effective for various catalytic ACA reactions. nih.gov

NHC∙Cu-Catalyzed ACA to β-Substituted Cycloalkenones/Cyclopentenones

The synthesis of this compound spurred the development of a novel protocol for the N-heterocyclic carbene (NHC)∙Cu-catalyzed asymmetric conjugate addition of alkylaluminum reagents to β-substituted cycloalkenones, a class of substrates known to be particularly challenging for this type of transformation. nih.govnih.govtandfonline.com Previous attempts using chiral bidentate NHC∙Cu complexes with dialkylzinc reagents had been ineffective on β-substituted cyclopentenones. nih.gov

The breakthrough came with the use of a chiral NHC-sulfonate ligand in conjunction with the more Lewis acidic alkylaluminum reagents. nih.gov This combination successfully facilitated the conjugate addition to a β-substituted cyclopentenone, a key intermediate in the synthesis. nih.govgrafiati.com This methodology represents a significant advancement, providing access to products with β-all-carbon quaternary stereogenic centers in good yields and high enantioselectivity. grafiati.com

Table 1: NHC∙Cu-Catalyzed Asymmetric Conjugate Addition

| Entry | Catalyst (mol %) | Reagent | Solvent | Time (h) | Temp (°C) | Conversion (%) | er |

|---|---|---|---|---|---|---|---|

| 1 | (S,S)-1 (2.5) + Cu(OTf)₂ (5) | Me₃Al | Toluene | 36 | -78 | 75 | 73.5:26.5 |

Data sourced from a study on the enantioselective total synthesis of this compound. nih.gov

Stereocontrol at C8 and C4 via Conjugate Additions

The stereochemistry at two key positions, C8 and C4, was established through carefully designed conjugate addition reactions. The all-carbon quaternary stereocenter at C8 was installed via an enantioselective conjugate addition of trimethylaluminum to a β-substituted cyclopentenone. nih.govorganic-chemistry.org This reaction, catalyzed by a silver-based catalyst developed by Hoveyda in combination with the Lewis acidic Me₃Al, achieved an 84% enantiomeric excess (ee). organic-chemistry.orgresearchgate.net

The stereocontrol at C4, located on the eleven-membered ring, was addressed by another conjugate addition to a cyclo-undecenone intermediate. nih.govorganic-chemistry.org The stereochemical outcome of this addition can be influenced by the conformational preferences of the medium ring (substrate control) or by using a specific chiral complex (catalyst control). nih.gov In the synthesis of this compound, the desired diastereomer was obtained in a 9:1 ratio, likely proceeding through the less stable s-cis conformer of the enone. organic-chemistry.org

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) for Macrocyclization

The construction of the challenging eleven-membered carbocycle of this compound was accomplished through a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. nih.govnih.govresearcher.life This step is a rare example of an efficient catalytic RCM to form a ring of this size. nih.gov

Application of Hoveyda-Grubbs Type Catalysts

The successful macrocyclization was achieved using a specific Hoveyda-Grubbs type ruthenium carbene catalyst. nih.govorganic-chemistry.orgresearchgate.net After extensive experimentation, it was found that subjecting the diene precursor to 10 mol % of this catalyst under high dilution conditions resulted in the clean formation of the desired eleven-membered ring in 70% yield and exclusively as the trans isomer. nih.gov The use of other catalysts, such as the second-generation Grubbs catalyst containing a tricyclohexylphosphine (B42057) (Cy₃P) ligand, was significantly less effective, yielding less than 10% of the desired macrocycle. nih.govorganic-chemistry.orgresearchgate.net

Challenges in Eleven-Membered Ring Formation via RCM

The formation of medium-sized rings, particularly eleven-membered rings, via RCM is notoriously difficult due to high ring strain. nih.govwikipedia.orgresearchgate.net The synthesis of this compound highlighted these challenges. nih.govacs.org Initial attempts with different catalysts and conditions were met with limited success. nih.govorganic-chemistry.org Factors such as the choice of catalyst and the substrate's conformation play a critical role. For instance, attempting the RCM on the parent allylic alcohol led to a complex mixture of products, while using the corresponding α,β-unsaturated ketone resulted in contamination with a homodimeric 22-membered ring. nih.gov The success of the Hoveyda-Grubbs catalyst in this specific context underscores its unique efficacy for challenging macrocyclizations. nih.govorganic-chemistry.orgresearchgate.net

Aldol (B89426) Additions and Stereocontrol Considerations

Aldol addition reactions were also a key component of the synthetic strategy, used to connect two major fragments of the molecule. nih.govorganic-chemistry.org A crucial step involved the addition of a silyl (B83357) enol ether to an aldehyde. nih.govorganic-chemistry.org This reaction presented challenges in controlling the stereochemistry of both the newly formed ternary center on the cyclopentane ring and the syn vs. anti relationship between the new stereocenters. organic-chemistry.orgresearchgate.net

The inclusion of triethylborane (B153662) (Et₃B) in the reaction mixture ensured the formation of the anti-aldol product. organic-chemistry.orgresearchgate.net However, there was only a modest diastereoselectivity (4:1 dr) favoring the desired isomer where the bond formation occurred trans to the butenyl group on the cyclopentane ring. nih.govorganic-chemistry.org This highlights the complexities of achieving high stereocontrol in aldol reactions involving intricate substrates. wiley-vch.deteacherinabox.org.au

Reductive Cyclization Strategies

A key transformation in the total synthesis of (-)-clavirolide C involves a reductive cyclization step to construct the δ-lactone ring fused to the 11-membered carbocycle. In the synthesis reported by Hoveyda and co-workers, this was achieved through the use of samarium(II) iodide (SmI2). organic-chemistry.orgresearchgate.netorganic-chemistry.org This reagent is a powerful single-electron donor that is particularly effective in promoting intramolecular carbon-carbon bond formations. nih.gov

The strategy involved the acylation of a bicyclic alcohol intermediate with a suitable acid chloride to form an ester precursor. organic-chemistry.orgresearchgate.net Treatment of this precursor with SmI2 then initiated a reductive cyclization cascade. This process is understood to proceed through the formation of a ketyl radical intermediate from the ester carbonyl group. nih.gov This radical then undergoes an intramolecular addition to an appropriately positioned alkene within the molecule, leading to the formation of the new carbon-carbon bond and subsequent ring closure to furnish the lactone. This SmI2-mediated reaction proved to be a critical step in the assembly of the complex tricyclic core of this compound. organic-chemistry.orgresearchgate.net

Advanced Catalytic Methodologies Developed During Synthesis

The enantioselective total synthesis of this compound was not only a testament to strategic synthetic planning but also a platform for the development and application of novel catalytic methods. These advancements were crucial for establishing the key stereocenters and constructing the challenging carbon framework of the molecule.

Development of Chiral Catalysts for Carbon-Carbon Bond Formation

A significant challenge in the synthesis of this compound was the stereoselective formation of its multiple chiral centers, including an all-carbon quaternary stereocenter. nih.gov To address this, the synthesis prominently featured the use of copper-catalyzed asymmetric conjugate addition (ACA) reactions. nih.govnih.govresearchgate.net This work led to the development of a new protocol for N-heterocyclic carbene (NHC)·Cu-catalyzed ACA of alkylaluminum reagents to β-substituted cycloalkenones. nih.govnih.gov

Specifically, the synthesis employed chiral amino acid-based ligands in conjunction with copper catalysts. nih.govnih.gov For the construction of one of the key fragments, a chiral Schiff base ligand derived from an amino acid was utilized to direct the enantioselective addition of a dimethylzinc reagent to an unsaturated lactone. nih.gov Furthermore, a modified silver-based catalyst was employed in combination with trimethylaluminum to achieve the enantioselective conjugate addition to a cyclopentanone (B42830) derivative, thereby creating a quaternary stereocenter with high enantiomeric excess. organic-chemistry.org This demonstrated the power of catalytic enantioselective methods for the construction of both tertiary and quaternary carbon centers. organic-chemistry.org

Another critical carbon-carbon bond forming reaction was the ring-closing metathesis (RCM) to form the strained 11-membered ring. While the second-generation Grubbs catalyst was found to be ineffective for this transformation, a specific phosphine-free, thermally robust ruthenium-based catalyst developed by the Hoveyda group proved to be successful. organic-chemistry.orgresearchgate.netnih.gov This highlights the importance of catalyst selection and development in overcoming the challenges associated with the formation of medium-sized rings.

Mechanistic Insights into Catalytic Reactions

The successful application of these catalytic reactions in the synthesis of this compound has provided valuable mechanistic insights. The copper-catalyzed asymmetric conjugate addition reactions are believed to proceed through the formation of a chiral copper-ligand complex that activates the enone substrate towards nucleophilic attack by the organometallic reagent. The chiral ligand creates a stereochemically defined environment that dictates the facial selectivity of the addition, leading to the observed high enantioselectivity. rhhz.netmdpi.com The development of a new protocol for NHC-Cu-catalyzed ACA suggests the unique electronic and steric properties of NHC ligands play a crucial role in facilitating the reaction with challenging substrates like β-substituted cycloalkenones. nih.govnih.gov

In the case of the samarium(II) iodide-mediated reductive cyclization, the reaction is initiated by a single-electron transfer from SmI2 to the carbonyl group of the ester. nih.gov This generates a ketyl radical anion, which then undergoes intramolecular cyclization onto the tethered alkene. The stereochemical outcome of this cyclization is often controlled by the conformation of the radical intermediate.

Comparison of Synthetic Efficiency and Stereoselectivity in Reported Syntheses

To date, the most comprehensively documented enantioselective total synthesis of this compound is the one reported by Hoveyda and Brown. nih.govnih.gov This synthesis provides a benchmark for efficiency and stereoselectivity.

The stereoselectivity of the key transformations was generally high. For instance, the enantioselective conjugate addition to establish the quaternary center on the cyclopentanone ring proceeded with an 84% enantiomeric excess (ee). organic-chemistry.org The conjugate addition to the derived enone on the medium ring proceeded with a 9:1 diastereomeric ratio (dr). organic-chemistry.orgresearchgate.net These key stereodetermining steps underscore the effectiveness of the chosen catalytic methods.

Below is a table summarizing the key data for the reported enantioselective total synthesis of this compound.

| Parameter | Hoveyda Synthesis |

| Longest Linear Sequence | 17 steps nih.govnih.gov |

| Overall Yield | 3.5% nih.govnih.gov |

| Key Stereoselective Step 1 (Quaternary Center Formation) | 84% ee organic-chemistry.org |

| Key Stereoselective Step 2 (Medium Ring Conjugate Addition) | 9:1 dr organic-chemistry.orgresearchgate.net |

| Key Ring-Forming Reactions | Cu-catalyzed ACA, Ru-catalyzed RCM, SmI2-mediated reductive cyclization organic-chemistry.orgnih.gov |

This synthesis not only provided access to the natural product and confirmed its absolute stereochemistry but also spurred the development of new catalytic protocols, demonstrating the interplay between complex molecule synthesis and methodology development. nih.gov

Chemical Modification and Derivatization Strategies of Clavirolide C Scaffolds

Synthesis of Analogues for Structure-Property Investigations

The synthesis of clavirolide C analogues is fundamental to understanding how structural changes influence its properties. The total synthesis itself, a multi-step process, provides a platform for creating diverse analogues by modifying key intermediates or reaction conditions. nih.gov

A pivotal strategy in the enantioselective total synthesis of this compound involves the use of copper-catalyzed asymmetric conjugate addition (ACA) reactions. nih.govresearchgate.net The development and modification of the ligands used in these catalytic systems are a prime example of analogue synthesis for structure-property investigation. By systematically altering the structure of the catalyst's ligand, chemists can fine-tune the reaction's efficiency and stereoselectivity, directly impacting the synthesis of the target molecule and its stereoisomers. researchgate.netnih.gov

For instance, in the synthesis of this compound, researchers found that modifying a chiral Schiff base ligand was necessary for a key transformation to proceed efficiently. nih.gov The development of N-heterocyclic carbene (NHC)-copper complexes has also been instrumental, with specific chiral NHC ligands being designed to achieve high enantioselectivity in conjugate additions to cyclic enones, a core reaction in the this compound synthesis. nih.gov A data-driven approach, using quantitative structure-selectivity relationships (QSSRs), has been employed to design modified phosphoramidite (B1245037) ligands. researchgate.netnih.gov This iterative process of model construction, ligand synthesis, and performance evaluation has led to more broadly applicable catalytic systems. nih.govacs.org

| Ligand Modification Strategy | Catalyst System | Purpose/Outcome | Reference |

| Ligand Terminus Modification | Chiral Schiff base-Copper | Improved reaction efficiency and yield in Cu-catalyzed ACA/aldol (B89426) sequence. | nih.gov |

| Chiral NHC Ligand Design | N-Heterocyclic Carbene-Copper | Achieved high enantioselectivity (up to 98% ee) in asymmetric conjugate addition of alanes to cyclic enones. | |

| QSSR-Guided Ligand Design | Modified Phosphoramidite-Copper | Enhanced enantioselectivity for sterically demanding substrates by iteratively refining ligand structure based on statistical models. | nih.govacs.org |

| Aminoindane & BINOL Variation | Phosphoramidite-Copper | Tuned enantioselectivity by altering the BINOL configuration and substituents on the aminoindane backbone. | nih.gov |

These strategies, focused on optimizing catalytic steps, are integral to producing not only the natural product but also a range of structural analogues for further investigation. acs.org The ability to generate derivatives with modified carbon skeletons or stereochemistry is essential for detailed structure-activity relationship (SAR) studies. acs.org

Functional Group Interconversions and Strategic Derivatization

Functional group interconversions (FGIs) are a cornerstone of the synthetic route to this compound, enabling the transformation of one functional group into another to facilitate subsequent reaction steps. oup.comvanderbilt.edu The total synthesis of this compound showcases several strategic FGIs and derivatizations. nih.govorganic-chemistry.org

The synthetic sequence involves a series of carefully planned conversions. nih.gov For example, a key intermediate alcohol is converted to an amide, which is then subjected to a multi-step sequence to introduce another fragment of the molecule. nih.gov Later in the synthesis, a silyl (B83357) protecting group is removed from an alcohol, which is then oxidized to an enone—a critical intermediate for a subsequent conjugate addition. nih.gov This oxidation of a secondary alcohol to a ketone (enone) is a classic FGI. vanderbilt.edu Another key step involves the esterification of a secondary alcohol, which is then used in a Reformatsky reaction to form a lactone. nih.gov

These transformations are not merely procedural steps but strategic derivatizations that alter the reactivity and functionality of the molecule, paving the way for the construction of the complex, 11-membered macrocyclic core. nih.govacs.org

| Initial Functional Group | Reagents/Reaction Type | Final Functional Group | Purpose in Synthesis | Reference |

| Secondary Alcohol | Amidation Sequence | Amide | To couple molecular fragments. | nih.gov |

| Silyl Ether | Acidic Deprotection (CSA) | Secondary Alcohol | To unmask the alcohol for oxidation. | nih.gov |

| Secondary Alcohol | Oxidation (MnO₂) | Enone | To prepare the substrate for a key conjugate addition reaction. | nih.gov |

| Secondary Alcohol | Esterification (2-bromopropionyl bromide) | Bromoester | To create a precursor for a SmI₂-mediated Reformatsky reaction. | nih.gov |

| Bromoester | SmI₂-mediated Reformatsky reaction | Lactone | To form one of the key rings in the tricyclic structure. | nih.gov |

Analytical Derivatization Techniques for Enhanced Characterization

The analysis of complex natural products like this compound and its synthetic intermediates often requires derivatization to improve their analytical properties. numberanalytics.com Derivatization involves chemically modifying an analyte to produce a new compound with properties more suitable for a given analytical method, such as gas chromatography (GC) or mass spectrometry (MS). numberanalytics.comspectroscopyonline.com The primary goals are to increase volatility, improve thermal stability, and enhance detector response. numberanalytics.com

For this compound, which contains multiple hydroxyl groups and a lactone, derivatization can be crucial for unambiguous spectroscopic characterization. nih.govspectroscopyonline.com The presence of polar functional groups can lead to poor chromatographic peak shape and thermal instability, issues that can be overcome by converting them into less polar, more volatile derivatives.

One of the most common derivatization techniques is silylation , where an active hydrogen in a functional group (like an alcohol) is replaced by a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. For the hydroxyl groups in this compound or its precursors, silylation would increase their volatility and thermal stability, making them more amenable to GC-MS analysis. mdpi.com

Esterification or acylation of the hydroxyl groups is another strategy. This can improve chromatographic behavior and can be used to introduce specific tags for enhanced detection. numberanalytics.com Furthermore, chemical derivatization is a powerful tool for determining absolute configurations, as seen in the use of the modified Mosher's method for related dolabellane diterpenoids, which involves esterification with a chiral reagent. researchgate.netresearchgate.net

| Derivatization Technique | Target Functional Group(s) | Reagent Example | Purpose for Analysis of this compound Scaffolds | Reference |

| Silylation | Alcohols (-OH) | BSTFA | Increases volatility and thermal stability for GC-MS analysis; prevents peak tailing. | mdpi.com |

| Esterification/Acylation | Alcohols (-OH) | Acetic Anhydride | Improves chromatographic properties; can be used for chiral derivatization (e.g., Mosher's esters) to determine absolute stereochemistry via NMR. | researchgate.netresearchgate.net |

| Reduction | Lactone, Carboxylic Acids | LiAlH₄, DIBAL-H | Can convert non-volatile lactones/acids into more volatile diols for GC analysis; confirms presence of the functional group. | vanderbilt.edu |

| Ionization Enhancement | Whole Molecule | Specific derivatizing agents | Modifies the molecule to improve its ionization efficiency and fragmentation pattern in mass spectrometry for enhanced sensitivity and structural characterization. | numberanalytics.comspectroscopyonline.com |

These derivatization strategies are essential tools for the detailed structural elucidation and analysis of this compound and its synthetic analogues, complementing techniques like X-ray crystallography and high-resolution NMR. researchgate.netnih.gov

Structure Activity Relationship Sar Investigations in Clavirolide C Derivatives

Methodological Frameworks for SAR Studies

The exploration of SAR in complex natural products like clavirolide C necessitates a robust methodological framework, primarily centered on advanced organic synthesis and computational analysis. The ability to create structural analogs is paramount, and this relies heavily on the development of a successful total synthesis route. georgiasouthern.edu

Key methodological pillars for this compound SAR studies include:

Catalytic Asymmetric Reactions : To control the complex stereochemistry of this compound, specific catalytic reactions are employed. Copper-catalyzed asymmetric conjugate addition (ACA) is a cornerstone of the synthesis, used to establish critical stereocenters, including the challenging all-carbon quaternary center at C1. nih.govtandfonline.com The development of a specific protocol for N-heterocyclic carbene (NHC)∙Cu-catalyzed ACA for β-substituted cyclopentenones was a direct result of this synthetic effort. nih.govnih.gov

Ring-Closing Metathesis (RCM) : The formation of the strained 11-membered carbocycle, a defining feature of the this compound scaffold, is accomplished using a ruthenium-catalyzed ring-closing metathesis. nih.govacs.org This reaction is a powerful tool for constructing large rings that are common in natural products.

Computational Modeling : While specific computational studies on this compound analogs are not extensively detailed, the general framework for modern SAR investigations often includes computational strategies. rsc.org Techniques such as molecular docking and Density Functional Theory (DFT) can be used to predict how structural changes might affect molecular conformation and interactions with biological targets. rsc.orgresearchgate.net

These methodologies collectively provide the toolbox for creating and analyzing derivatives, forming the basis of any systematic SAR investigation.

| Methodological Framework | Role in SAR Investigations of this compound | Key References |

| Enantioselective Total Synthesis | Enables the production of this compound and its stereochemically defined analogs for testing. | nih.gov, nih.gov |

| Cu-Catalyzed Asymmetric Conjugate Addition (ACA) | Allows for precise control over the stereochemistry of key carbon centers (C1, C4, C8) during analog synthesis. | nih.gov, tandfonline.com |

| Ru-Catalyzed Ring-Closing Metathesis (RCM) | Provides a reliable method to construct the 11-membered macrocycle, allowing for the synthesis of analogs with modified ring structures. | nih.gov, acs.org |

| Grob Fragmentation | A different synthetic strategy that allows for the creation of clavulactone analogues with modified core skeletons. | researchgate.net |

Positional and Substituent Effects on Molecular Conformation

The core structure of this compound is a trans-fused bicyclo[9.3.0]tetradecane system, which consists of an 11-membered ring and a 5-membered ring. nih.gov The conformation of this system is heavily influenced by:

The 11-Membered Macrocycle : Large rings like this are conformationally flexible, but the fusion to the cyclopentane (B165970) ring and the presence of stereocenters and double bonds introduce significant constraints. The synthesis via RCM locks the molecule into this strained conformation, which is a key feature for investigation. nih.gov

Substituent Positions : The placement of substituents on the cyclohexane-like portions of the macrocycle has a predictable effect on conformation. As a general principle, substituents prefer to occupy an equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org While the entire ring system is complex, the conformational preferences of its individual components play a significant role in determining the lowest energy shape of the molecule. iscnagpur.ac.in

Unsaturation : The position of double bonds is a critical structural variable. For example, clavirolide G is a related natural product that differs from this compound in the location of a double bond. researchgate.net Such positional isomerism can lead to significant changes in molecular shape and reactivity.

The synthesis of clavulactone analogues using a strategy involving a Grob fragmentation demonstrates an alternative approach to building the dolabellane skeleton, highlighting how different synthetic routes can be used to explore positional and structural variations within the core framework. researchgate.net

Influence of Stereochemistry on Molecular Interactions and Properties

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's properties and its interactions with other chiral molecules, such as biological receptors and enzymes. solubilityofthings.com this compound is a chiral molecule with multiple stereocenters, and its specific stereoisomeric form is essential to its identity.

The total synthesis of this compound was designed to be enantioselective, meaning it produces a single enantiomer rather than a mixture. nih.gov This is crucial because different enantiomers of a chiral molecule can have vastly different biological activities. nih.gov The key aspects of stereochemical influence in the context of this compound are:

Confirmation of Absolute Stereochemistry : A major outcome of the first enantioselective total synthesis was the confirmation of the absolute stereochemistry of the naturally occurring this compound. nih.govnih.gov This was previously assigned based on indirect correlations, but the synthesis provided definitive proof.

Catalyst-Controlled Stereoselection : The synthesis masterfully controls the stereochemistry at several key positions. The retrosynthetic analysis envisioned three stereoselective conjugate additions to control the stereocenters at C1, C4, and C8. nih.gov This was achieved using chiral amino acid-based ligands in the copper-catalyzed reactions, demonstrating the power of catalyst control over substrate control in dictating the stereochemical outcome. nih.gov

Diastereomeric Variation : The synthesis of analogs allows for the creation of diastereomers of this compound by intentionally inverting one or more stereocenters. Comparing the properties and activities of these different diastereomers is a fundamental SAR strategy. The synthesis provides a direct route to access such compounds, which would be impossible to isolate from the natural source.

Understanding the precise influence of each stereocenter is a primary goal of SAR, as it can reveal which parts of the molecule are most important for specific interactions. nih.gov

Correlation between Structural Features and Observed Chemical Phenomena

In the context of this compound, the most extensively documented "phenomenon" is the chemical reactivity and stability related to its synthesis. The correlation between the molecule's structural features and the challenges encountered during its synthesis provides a roadmap for SAR investigations.

Strained Macrocycle and Reactivity : The strained 11-membered ring is a key structural feature that dictates the molecule's chemical behavior. Its construction was a significant challenge, and the stability of this ring system in various chemical transformations is a critical factor. nih.gov Analogs that modify this ring size or its flexibility would directly probe the importance of this structural feature.

Quaternary Center and Steric Hindrance : The sterically congested quaternary carbon at C1 is another feature that heavily influences reactivity. The development of a specialized catalytic system to form this center underscores its chemical significance. nih.govtandfonline.com SAR studies would involve creating analogs with different groups at this position to explore how steric bulk in this region affects the molecule's properties.

Positional Isomerism : The existence of related natural products like clavirolide G, which differs from this compound only by the position of a double bond (Δ³,⁴ in G vs. Δ²,³ in C), highlights a key structural variable. researchgate.net The synthesis of both isomers would allow for a direct comparison, correlating this specific structural difference to any observed differences in chemical or biological properties.

Ultimately, the goal of these synthetic efforts is to produce this compound and a library of its analogs. These analogs, each with a specific and intentional structural modification, can then be subjected to biological screening. This process allows researchers to build a comprehensive picture of which structural motifs are essential for activity, leading to the design of simplified or more potent compounds.

Future Directions in Clavirolide C Research

Advancements in Asymmetric Synthetic Methodologies

Future research will likely pursue several avenues for improvement:

Novel Cyclization Strategies: Exploring alternative methods to form the strained eleven-membered ring, such as radical cyclizations or transition-metal-catalyzed cycloadditions, could provide more direct and higher-yielding routes to the bicyclo[9.3.0]tetradecane core. nih.gov

Table 1: Key Asymmetric Reactions in the First Enantioselective Total Synthesis of Clavirolide C To view the full table, scroll to the right

| Reaction Type | Key Transformation | Catalyst System | Purpose & Significance | Reference |

|---|---|---|---|---|

| Asymmetric Conjugate Addition (ACA) | Methylation of a β-substituted cyclopentenone | NHC∙Cu Complex with Me₃Al | Established the critical all-carbon quaternary stereocenter with high enantioselectivity (84% ee). | nih.gov, nih.gov, organic-chemistry.org |

| Asymmetric Conjugate Addition (ACA) | Methylation of a δ-lactone | Cu-catalyst with Me₂Zn | Set a ternary stereocenter in the side-chain precursor. | organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Formation of the 11-membered ring | Hoveyda-Grubbs Type Catalyst (Ru-based) | Successfully constructed the strained medium-sized ring, a significant challenge in the synthesis. | nih.gov, nih.gov, organic-chemistry.org |

| Reductive Cyclization | Acylation followed by SmI₂-mediated cyclization | Samarium Diiodide (SmI₂) | Formed the δ-lactone ring present in the final this compound structure. | organic-chemistry.org |

Chemoenzymatic and Biocatalytic Approaches to this compound and Analogues

While the chemical synthesis of complex natural products has seen tremendous advances, chemoenzymatic and biocatalytic methods offer compelling advantages in terms of selectivity, efficiency, and sustainability. nih.govmdpi.com These approaches utilize enzymes, either isolated or in whole-cell systems, to perform specific chemical transformations that can be difficult to achieve with conventional reagents. nih.gov Although a complete chemoenzymatic synthesis of this compound has not been reported, the potential for applying biocatalysis to its synthesis or the generation of novel analogues is substantial. beilstein-journals.org

Enzymes could be employed at various stages of a hypothetical synthesis:

Stereoselective Reductions: Ketoreductases could be used to stereoselectively reduce ketone intermediates, establishing chiral alcohol centers with high precision, a common strategy in the synthesis of complex molecules.

Dynamic Kinetic Resolution: Many syntheses of chiral compounds are limited to a theoretical 50% yield by kinetic resolution. mdpi.com Dynamic kinetic resolution, often employing enzymes like lipases, can overcome this limitation to convert a racemic mixture entirely into a single desired enantiomer. mdpi.com This could be applied to chiral intermediates in a this compound synthesis.

C-C and C-N Bond Formation: Enzymes such as transaminases can install amine groups with high enantioselectivity, providing access to chiral amine analogues. wiley.comrsc.org Other enzymes are capable of forming C-C bonds, which could be harnessed to construct portions of the carbon skeleton. rsc.org

Macrocyclization: In the biosynthesis of many macrocyclic natural products, a thioesterase (TE) domain catalyzes the final ring-forming step. beilstein-journals.org A chemoenzymatic approach could mimic this by synthesizing a linear precursor chemically and then using an engineered thioesterase to perform the crucial macrocyclization to form the eleven-membered ring of this compound. beilstein-journals.org

The development of such chemoenzymatic routes would not only provide more sustainable pathways to this compound but also enable the creation of a diverse library of analogues for further biological evaluation by modifying the substrates fed to the enzymes. tugraz.at

Table 2: Potential Biocatalytic Transformations in the Synthesis of this compound and Analogues To view the full table, scroll to the right

| Enzyme Class | Transformation | Potential Application in this compound Synthesis | Benefit | Reference |

|---|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of ketones to secondary alcohols | Generation of specific chiral hydroxyl groups on the carbocyclic core or side chain. | High stereoselectivity under mild, environmentally benign conditions. | nih.gov |

| Lipases / Hydrolases | (Dynamic) Kinetic Resolution of racemic alcohols or esters | Separation of enantiomers or conversion of a racemate of a key intermediate into a single stereoisomer. | Access to enantiomerically pure building blocks, potentially exceeding 50% yield. | mdpi.com |

| Transaminases (TAs) | Asymmetric amination of ketones to chiral amines | Creation of novel amine-containing this compound analogues for structure-activity relationship studies. | Provides direct access to highly valuable chiral amines. | wiley.com, rsc.org |

| Thioesterases (TEs) | Macrocyclization of a linear precursor | Biomimetic formation of the eleven-membered ring from a synthetic linear thioester substrate. | Potential for high efficiency and selectivity in a challenging ring-forming step. | beilstein-journals.org |

Computational Chemistry and Molecular Modeling for Structural Insights and Reaction Mechanism Prediction

Computational chemistry has become an indispensable tool in natural product research, providing deep insights that complement experimental work. researchgate.netunifap.br For a molecule as structurally complex as this compound, molecular modeling offers a powerful lens to understand its properties and reactivity.

Future research on this compound will benefit from computational approaches in several key areas:

Conformational Analysis: The strained eleven-membered ring of this compound dictates its three-dimensional shape and, consequently, its biological activity. nih.gov Molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the conformational landscape of the ring system, identifying low-energy conformers and understanding its flexibility. darlingmodels.com This knowledge is crucial for designing analogues and understanding interactions with biological targets.

Reaction Mechanism Prediction: The stereochemical outcomes of the key synthetic steps, such as the conjugate additions and the aldol (B89426) reaction, were determined experimentally. organic-chemistry.org Density Functional Theory (DFT) calculations can be used to model the transition states of these reactions, providing a theoretical rationalization for the observed selectivity. researchgate.net Such studies can help in optimizing reaction conditions and in predicting the outcomes of new, untested synthetic routes.

Structural Elucidation and Verification: Computational methods are increasingly used to aid in the structural elucidation of new natural products. researchgate.net For example, calculating the theoretical Electronic Circular Dichroism (ECD) spectrum of a proposed structure and comparing it to the experimental spectrum is a powerful method for assigning the absolute configuration of new clavirolide analogues isolated from natural sources. researchgate.net Furthermore, computational tools like LC-MS/MS-based molecular networking can accelerate the targeted discovery of related dolabellane diterpenoids from the soft coral Clavularia viridis. researchgate.net

By integrating these computational strategies, researchers can accelerate the design of more efficient syntheses and gain a deeper, atom-level understanding of the structural and chemical properties of this compound.

Table 3: Applications of Computational Chemistry in this compound Research To view the full table, scroll to the right

| Computational Method | Application Area | Specific Goal for this compound Research | Reference |

|---|---|---|---|

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Conformational Analysis | To determine the stable conformations of the 11-membered ring and understand its dynamic behavior. | darlingmodels.com, mdpi.com |

| Density Functional Theory (DFT) | Reaction Mechanism & Selectivity Prediction | To model transition states of key synthetic steps (e.g., ACA, RCM) to rationalize and predict stereochemical outcomes. | researchgate.net |

| Quantum Mechanics (e.g., TD-DFT) | Spectroscopic Analysis (ECD) | To calculate theoretical ECD spectra to confirm the absolute stereochemistry of newly isolated clavirolide analogues. | researchgate.net |

| Molecular Networking (LC-MS/MS based) | Targeted Discovery & Dereplication | To rapidly identify new dolabellane diterpenoids, including clavirolide analogues, from crude extracts of Clavularia viridis. | researchgate.net |

Q & A

Q. What key structural features of clavirolide C complicate its total synthesis?

this compound contains an 11-membered carbocyclic ring and an all-carbon quaternary stereocenter at the junction of the macrocycle and cyclopentane subunit. These features introduce challenges in stereochemical control and conformational flexibility during synthesis. The strained macrocycle necessitates precise catalytic strategies to avoid undesired ring-opening or side reactions .

Q. Which catalytic methods are pivotal to the enantioselective synthesis of this compound?

The synthesis relies on two key methodologies:

- Cu-catalyzed asymmetric conjugate addition (ACA) to establish stereocenters (e.g., C1, C4, C8) using chiral N-heterocyclic carbene (NHC)·Cu complexes.

- Ru-catalyzed ring-closing metathesis (RCM) to construct the 11-membered ring. These methods enable selective bond formation while avoiding racemization .

Q. How does retrosynthetic analysis guide the synthesis of this compound?

Retrosynthetic planning divides the molecule into three fragments (aldehyde IV, silyl ether V, and tricycle II) (Scheme 1). Key disconnections include ACA for stereocenter installation and RCM for macrocyclization. This approach simplifies complexity by targeting modular intermediates .

Advanced Research Questions

Q. How were stereochemical contradictions resolved during asymmetric conjugate addition (ACA) reactions?

Initial attempts with β-substituted cyclopentenones using traditional Cu catalysts (e.g., Schiff-base ligands) failed due to poor efficiency. The team optimized the reaction by:

- Employing NHC sulfonate ligands (e.g., (S,S)-1) to enhance enantioselectivity.

- Switching to Al-based alkylating agents (vs. Zn reagents) for improved reactivity.

- Reducing catalyst loading (≤5 mol%) to minimize side reactions. These adjustments achieved >99:1 enantiomeric ratios for key intermediates .

Q. What methodological optimizations enabled successful macrocyclization via RCM?

The 11-membered ring formation required:

- Grubbs-type Ru catalysts (e.g., Hoveyda-Grubbs II) to balance activity and stability.

- Strategic substrate preorganization to reduce entropic penalties during cyclization.

- Steric tuning of catalysts to avoid premature decomposition. These steps addressed low yields and dimerization issues common in macrocycle synthesis .

Q. How were discrepancies in stereochemical assignments resolved during synthesis?

Ambiguities in stereochemistry (e.g., at C18) were clarified via:

Q. What role did ligand design play in overcoming prior ACA limitations?

Traditional ligands (e.g., -N(H)n-Bu termini) led to inefficient Cu coordination. Modifying ligands to -NEt2 termini (e.g., 8 ) improved catalyst turnover and selectivity by altering electronic and steric environments. This innovation enabled ACA on β-substituted cyclopentenones, previously deemed "difficult" substrates .

Q. How did conformational flexibility influence synthetic strategy for the macrocycle?

The 11-membered ring’s flexibility was exploited during aldol condensations and RCM . By designing intermediates with preorganized conformations (e.g., silyl ether V), the team minimized competing pathways and stabilized transition states. Computational modeling guided substrate design to favor cyclization over polymerization .

Methodological Insights

- Data Contradiction Analysis : Conflicting stereochemical outcomes in ACA were resolved by systematically testing ligand-catalyst pairs and alkylating agents.

- Experimental Design : Iterative optimization of RCM conditions (e.g., solvent, temperature) was critical for reproducibility.

- Validation : All intermediates were characterized via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and X-ray diffraction to ensure fidelity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.